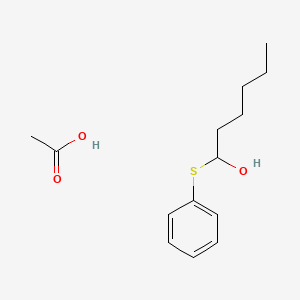![molecular formula C18H11Cl3 B14578569 1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-91-8](/img/structure/B14578569.png)
1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of three chlorine atoms attached to a benzene ring, with two of these chlorine atoms positioned at the 1 and 3 positions, and the third chlorine atom attached to a phenyl group that is itself attached to the benzene ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires the use of a palladium catalyst, a base such as potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures ranging from 80 to 120 degrees Celsius .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yields and purity of the final product. The industrial synthesis may also involve additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenolic derivatives, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions. For example, the compound may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): This compound is structurally similar, with two chlorine atoms attached to a diphenyl structure.
1,4-Dichloro-2-(trifluoromethyl)benzene: Another similar compound with chlorine and trifluoromethyl groups attached to a benzene ring.
Uniqueness
1,3-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
61576-91-8 |
|---|---|
Molecular Formula |
C18H11Cl3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1,3-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)18-16(20)2-1-3-17(18)21/h1-11H |
InChI Key |
ISEIQGPUUSMCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


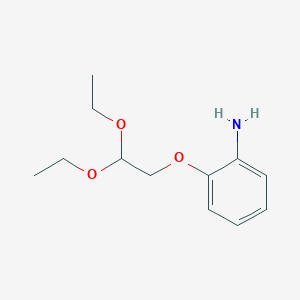
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
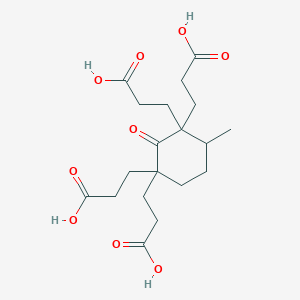
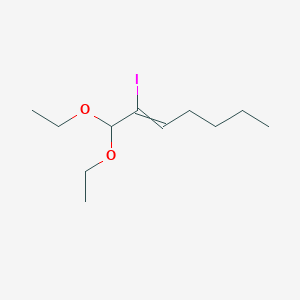
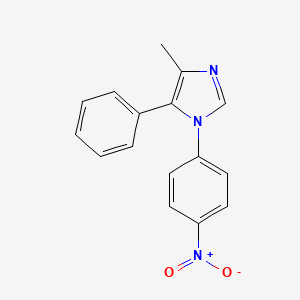
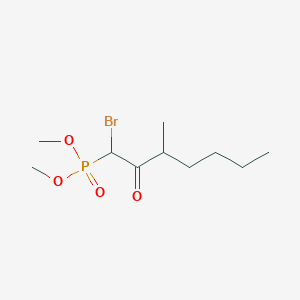
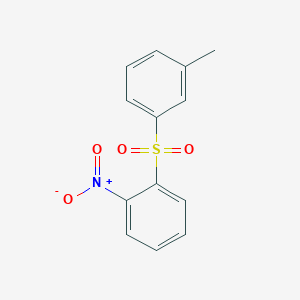
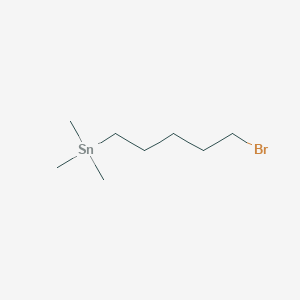
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
![4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14578586.png)
